molecular formula C8H14N2O B2758777 Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one CAS No. 1932367-57-1

Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one

Cat. No. B2758777
CAS RN: 1932367-57-1
M. Wt: 154.213
InChI Key: WMDTZODKQITGAM-RQJHMYQMSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .

Scientific Research Applications

Complex Formation and Structural Diversity

A new ligand, rac-(R,S)-3,9-bis(pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane ((R,S)-bptu), was synthesized, leading to novel complexes with varied structures, showcasing the potential of similar compounds for creating diverse molecular architectures. These complexes exhibited distinct magnetic and luminescence properties, highlighting their potential in materials science and sensor technology. The study demonstrates how the coordination preferences of such ligands influence the self-assembly of complexes, affecting their geometrical configurations and physical properties (Hu et al., 2019).

Chemical Synthesis Methodologies

The synthesis and structural characterization of various compounds, including a novel synthesis approach for rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde starting from 2-methylfuran, were developed. This showcases the compound's potential as a building block in organic synthesis and drug development. The multi-step synthesis approach demonstrates the versatility of chemical synthesis methods in generating complex organic molecules for various applications (Hayoz et al., 1993).

Luminescence and Sensing Applications

In the context of luminescence, complexes based on racemic tetraoxaspiro ligands have been studied for their luminescence properties in the solid state at room temperature. This research suggests potential applications in the development of luminescent materials and sensors, particularly for detecting metal ions such as Fe3+ due to the high selectivity and sensitivity of these complexes (Hu et al., 2019).

Pharmacological Research

The radiosynthesis and in vivo evaluation of a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) involve similar compounds. This work emphasizes the significance of such compounds in developing diagnostic tools for neurological conditions. The ability of these compounds to cross the blood-brain barrier and label specific neuronal receptors showcases their potential in neuropharmacology and the development of diagnostic imaging agents (Gao et al., 2012).

properties

IUPAC Name

(3aR,7aS)-5-methyl-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDTZODKQITGAM-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CNC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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